
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, also known as MBOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the butynyl-oxolane class of compounds, which have been shown to possess unique biological properties.
作用机制
The exact mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects, including its ability to enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its ability to selectively enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have potential as an anticonvulsant and anxiolytic agent. However, one limitation of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, including its potential use as a therapeutic agent for the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide and its potential side effects. Finally, the development of more effective synthesis methods for N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide could lead to its wider use in scientific research.
合成方法
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-methyloxolane-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of but-2-ynoyl chloride. The resulting product can be purified using column chromatography to obtain pure N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide. Other methods of synthesis include the use of 2-methoxyethylamine hydrochloride and but-2-yn-1-ol.
科学研究应用
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of scientific research applications, including its use as a ligand in the study of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has also been shown to have potential as an anticonvulsant and anxiolytic agent. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of the disease.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-12(14)13(7-9-15-3)11-6-8-16-10(11)2/h10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHCIUHNZUJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCOC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
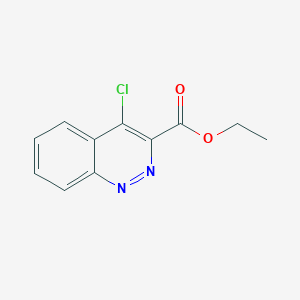
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
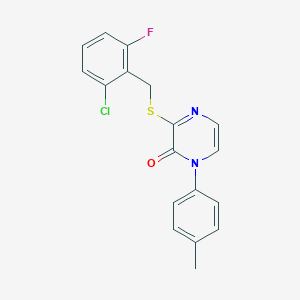
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
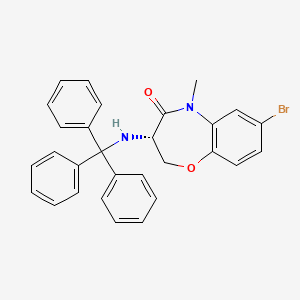
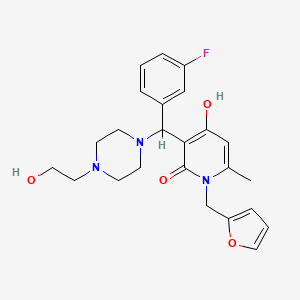
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
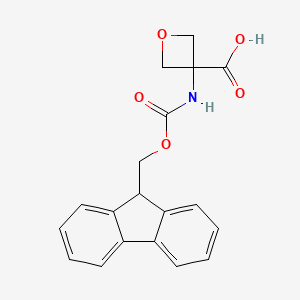
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)
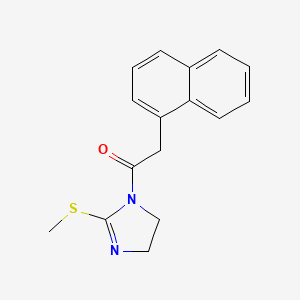
![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
